2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione
Overview
Description
2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione is a complex organic compound that features a combination of nitro, trifluoromethyl, piperazine, and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nitration of 4-(trifluoromethyl)aniline to obtain 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then reacted with piperazine to form 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl] derivatives. Finally, the anthracene-9,10-dione moiety is introduced through a coupling reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to nitroso or amino derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazine ring can interact with various receptors, while the anthracene moiety can intercalate with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone
Uniqueness
2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or light emission. Additionally, the combination of nitro, trifluoromethyl, and piperazine groups provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O4/c26-25(27,28)15-5-8-21(22(13-15)31(34)35)30-11-9-29(10-12-30)16-6-7-19-20(14-16)24(33)18-4-2-1-3-17(18)23(19)32/h1-8,13-14H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDGMMOTLVCOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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